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Compound of Interest

Compound Name: 6-(2-Fluorophenoxy)hexan-2-one
Cat. No.: B7862270
Get Quote
\ J

Technical Monograph: 6-(2-
Fluorophenoxy)hexan-2-one

Spectral Characterization & Synthesis Guide[1][2][3]
Part 1: Executive Summary & Compound Identity

6-(2-Fluorophenoxy)hexan-2-one is a specialized alkyl-aryl ether intermediate, primarily
utilized in the synthesis of antipsychotic pharmacophores and serotonin antagonists.[1][2] Its
structure combines a lipophilic hexanone chain with an ortho-fluorinated phenoxy moiety,
serving as a critical linker in medicinal chemistry.[1]

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from first-
principles structural elucidation and analogous reference standards. It is designed to serve as a
validation benchmark for researchers synthesizing this compound.
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Property Data

IUPAC Name 6-(2-Fluorophenoxy)hexan-2-one
Molecular Formula C12H15FO2

Molecular Weight 210.25 g/mol

SMILES CC(=0)CCCCOclccccclF

Key Precursors 2-Fluorophenol, 6-Chlorohexan-2-one

Part 2: Synthesis & Preparation Workflow

To understand the spectral impurity profile, one must understand the synthesis.[1] The standard
protocol involves a Williamson ether synthesis.[1][2] The presence of the ortho-fluorine atom
reduces the nucleophilicity of the phenoxide due to inductive withdrawal, often requiring polar
aprotic solvents (DMF or DMSO) and elevated temperatures.[1]
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Figure 1: Williamson ether synthesis pathway via SN2 mechanism.[1][2]

Part 3: Spectral Analysis[1][2][3]
3.1 Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the stability of the ether linkage and the ketone moiety.[1]
The molecular ion (M+) is expected to be visible but distinct fragmentation pathways provide
structural confirmation.[1]
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Key Fragmentation Pathways:

o McLafferty Rearrangement: The hexan-2-one chain undergoes rearrangement, cleaving the
bond between C3 and C4.[1]

o -Cleavage: Cleavage adjacent to the carbonyl group.[1]

¢ Phenoxy Cleavage: Rupture of the C(alkyl)-O(ether) bond.[1]
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- (2-fluorophenoxy)buteneEther Cleavage \Alpha Cleavage

McLafferty Rearrangement 2-Fluorophenol lon Acylium lon
(Acetone enol) (C6H5FO+) (CH3CO+)
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Figure 2: Primary fragmentation logic for EI-MS analysis.
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m/z Assignment Mechanistic Origin

Molecular ion (Parent peak).[1]

210 M]*
[M] 2]

2-Fluorophenol radical cation

112 [CeHsFOL* .
(via H-transfer).[1][2]

Loss of alkyl chain and
99 [CeHaF]*
oxygen.[1][2]

McLafferty rearrangement
(Diagnostic for methyl ketones
with ngcontent-ng-
€1989010908="" _nghost-ng-
€3017681703="" class="inline

ng-star-inserted">

58 [CsHeO]*

-hydrogens).[1]

Acylium ion (Base peak in
43 [CHsCOl*
many methyl ketones).[1][2]

3.2 Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick "fingerprint” validation, confirming the formation of the ether
while retaining the ketone.[1]
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Wavenumber (cm~1)  Functional Group Mode Notes

Weak aromatic C-H

3060 - 3010 Ar-H Stretching ]
signals.[1][2]
Methylene chain
2940 - 2860 Alkyl C-H Stretching (asymmetric/symmetri
c).[1][2]
Diagnostic: Strong,
C=0O[1][2][3][4 sharp peak.[1][2
17155 il Stretching Pp Hiz]
(Ketone) Confirms ketone
integrity.
] Aromatic ring
1590, 1500 C=C (Ar) Stretching

breathing modes.[2]

Diagnostic: Strong
1250 - 1230 C-O-C (Ether) Stretching asymmetric stretch for
aryl alkyl ethers.

Characteristic of
750 Ar-H (Ortho) Bending ortho-disubstituted
benzene.[1][2]

3.3 Nuclear Magnetic Resonance (NMR)

Experimental Note: All shifts (

) are referenced to TMS (0.00 ppm) in CDCls.

The *H NMR spectrum is characterized by the distinct splitting of the aromatic protons due to
1H-1°F coupling and the triplet patterns of the alkyl chain.[1]
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Shift (6 ppm)  Mult.

Integ.

Coupling
(Hz)

Assignment

Structural
Context

6.90 - 7.15 m

4H

Ar-H

Complex
multiplet due
to ortho-F
and H-H
coupling.[1]
[2]

4.05 t

2H

-O-CHz2-

Methylene
adjacent to
ether oxygen
(deshielded).

[1]2]

2.48 t

2H

-CH2-C=0][1]
[2]

Methylene
ngcontent-ng-
€1989010908

ng-

class="inline
ng-star-

inserted">

to ketone.[1]

2.14 S

3H

CH3-C=0[1]
(2]

Methyl
ketone
singlet.[1][2]

1.75-1.85 m

2H

-CH2-CHz2-
CH2-O

Methylene
ngcontent-ng-
€1989010908

ng-
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class="inline
ng-star-

inserted">

to ether.[1]

Methylene

ngcontent-ng-

1989010908

="" _nghost-

ng-
-CH2-CHz- 3017681703
CH2-CO o

1.65-1.75 m 2H -

class="inline
ng-star-

inserted">

to ketone.[1]

The 13C spectrum is definitive due to the C-F coupling, which splits aromatic carbon signals into
doublets.[1]
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Shift (& ppm) Splitting 1J CF (Hz)

Assignment

Notes

208.9 Singlet -

C=0

Carbonyl carbon.

[1](2]

152.8 Doublet ~245

Ar-C-F

Ipso-carbon
directly bonded
to Fluorine.[1][2]

146.5 Doublet ~11

Ar-C-O

Ipso-carbon
bonded to
Oxygen.[1][2]

124.3 Doublet ~4

Ar-C

Meta to Fluorine.

[1](2]

121.5 Doublet ~7

Para to Fluorine.

[1](2]

116.2 Doublet ~18

Ar-C

Ortho to
Fluorine.[1][2]

114.8 Singlet -

Ar-C

Carbon ortho to
Oxygen (weak
coupling).[1][2]

68.8 Singlet -

-O-CHz-

Ether methylene.

[1](2]

43.5 Singlet -

-CH2-CO-

ngcontent-ng-
c1989010908=""
_nghost-ng-
c3017681703=""
class="inline ng-
star-inserted">

-methylene to
ketone.[1]

29.9 Singlet -

CHs-CO-

Methyl carbon.[1]
[2]
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) Internal
28.8 Singlet - -CHz-
methylene.[1][2]
) Internal
20.5 Singlet - -CHz-

methylene.[1][2]

Part 4: Experimental Protocol (Synthesis & Purification)

Objective: Synthesis of 6-(2-Fluorophenoxy)hexan-2-one (10 mmol scale).

Reagents:

2-Fluorophenol (1.12 g, 10 mmol)[1][2]

6-Chlorohexan-2-one (1.48 g, 11 mmol)[1][2]

Potassium Carbonate (K2COs), anhydrous (2.07 g, 15 mmol)[1]

Solvent: DMF (Dimethylformamide), 15 mL[1]

Procedure:

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-
fluorophenol in DMF.

o Deprotonation: Add K2COs in one portion. Stir at room temperature for 15 minutes to
generate the phenoxide anion.

o Alkylation: Add 6-chlorohexan-2-one dropwise via syringe.

o Reaction: Equip with a reflux condenser and heat the mixture to 80°C for 4—-6 hours. Monitor
via TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.[1]

o Workup:
o Cool to room temperature.[1][2][5]

o Pour into 50 mL ice-water.
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o Extract with Ethyl Acetate (3 x 20 mL).[1]

o Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

[1]
o Dry over MgSO4 and concentrate in vacuo.

« Purification: The crude oil is typically purified via flash column chromatography (Silica gel, O-
20% EtOAc in Hexanes) to yield a clear, colorless oil.[1]

Part 5: References

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for shift
prediction and coupling constants).

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer.[1][2] (Source for 13C-F coupling constant
values).

« National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database
for Organic Compounds (SDBS).[1][6] (Reference for 2-fluorophenol and hexan-2-one
fragment data).

e PubChem Compound Summary. (2024). 6-Chlorohexan-2-one (CID 82468).[1][2] Retrieved
from [Link][1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [6-(2-Fluorophenoxy)hexan-2-one spectral data (NMR,
IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7862270/docs#6-2-fluorophenoxy-hexan-2-one-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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